molecular formula C13H13O6- B1371271 Diethyl 1,3,5-benzenetricarboxylate CAS No. 4105-93-5

Diethyl 1,3,5-benzenetricarboxylate

Cat. No. B1371271
CAS RN: 4105-93-5
M. Wt: 265.24 g/mol
InChI Key: GAVXMTRMXPWCCV-UHFFFAOYSA-M
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Description

Diethyl 1,3,5-benzenetricarboxylate is a chemical compound that demonstrates solubility in organic solvents and has garnered attention for its roles in both organic synthesis and laboratory applications . It serves as a reagent in the synthesis of diverse organic compounds, including amino acids, peptides, and biologically active substances .


Synthesis Analysis

Diethyl 1,3,5-benzenetricarboxylate serves as a reagent in the synthesis of diverse organic compounds . It plays a role in the synthesis of various polymer and copolymer materials . An iron-based metal–organic framework [Fe (BTC) (BTC: 1,3,5-benzenetricarboxylate)] has been shown to be an active and heterogeneous catalyst for both oxidative cyclization of methylenebisnaphthols and a modern tandem process (an in situ oxidation-aminal formation-oxidation sequence) .


Molecular Structure Analysis

The molecular formula of Diethyl 1,3,5-benzenetricarboxylate is C13H14O6 . It has a molecular weight of 266.25 . The linear formula is HO2CC6H3(CO2C2H5)2 .


Chemical Reactions Analysis

Diethyl 1,3,5-benzenetricarboxylate serves as a reagent in the synthesis of diverse organic compounds . It plays a role in the synthesis of various polymer and copolymer materials . An iron-based metal–organic framework [Fe (BTC) (BTC: 1,3,5-benzenetricarboxylate)] has been shown to be an active and heterogeneous catalyst for both oxidative cyclization of methylenebisnaphthols and a modern tandem process (an in situ oxidation-aminal formation-oxidation sequence) .


Physical And Chemical Properties Analysis

Diethyl 1,3,5-benzenetricarboxylate is a solid with a melting point of 152-154 °C (lit.) . It demonstrates solubility in organic solvents .

Scientific Research Applications

Catalyst-Free Transformations in Water

  • Diethyl 1,3,5-benzenetricarboxylate undergoes unusual transformations in water without any catalysts, yielding triethyl 1,3,5-benzenetricarboxylate in good yield. This process involves deethoxycarbonylation and is considered efficient and practical for forming ethyl polyfluorobenzoylacetates from diethyl polyfluorobenzoylmalonates (Bazhin et al., 2012).

Synthesis of New Dendrimers

  • Diethyl 1,3,5-benzenetricarboxylate is used in the efficient synthesis of new dendrimeric polyesters, which have potential applications in drug delivery. These dendrimers consist of 1,3,5-benzenetricarboxylic acid building blocks and possess functional groups that are useful in medical applications (Salamończyk, 2011).

Photodimerization Reactions

  • In methanol solution, diethyl 1,2-benzoxaphosphorine-3-carboxylates undergo regio- and stereoselective [2+2] photodimerization, yielding specific dimeric compounds. This process is significant in understanding the stereogenic properties of these compounds (Nikolova et al., 2002).

Photovoltaic Applications

  • 1,3,5-Benzenetricarboxylic acid, a derivative of Diethyl 1,3,5-benzenetricarboxylate, is used as a chelate agent in the synthesis of NiTiO3 nanoparticles. This study highlights its role in influencing the morphology and particle size of NiTiO3, which has significant implications for photovoltaic applications (Sobhani-Nasab et al., 2015).

Supramolecular Microtubes Formation

  • Diethyl 1,3,5-benzenetricarboxylate is instrumental in forming supramolecular microtubes. These microtubes are created through self-assembly upon heating from aqueous solutions and have potential applications in nanotechnology and materials science (Frank et al., 2020).

Electrochemical Characterization

  • The compound is also used in the synthesis and electrochemical characterization of novel polymers. These polymers have potential applications in advanced electronic and structural materials due to their predictable properties (Kurtay et al., 2020).

Future Directions

Diethyl 1,3,5-benzenetricarboxylate has garnered attention for its roles in both organic synthesis and laboratory applications . It serves as a reagent in the synthesis of diverse organic compounds, including amino acids, peptides, and biologically active substances . Additionally, it plays a role in the synthesis of various polymer and copolymer materials . This suggests potential future applications in the field of organic synthesis and materials science.

properties

IUPAC Name

3,5-bis(ethoxycarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-3-18-12(16)9-5-8(11(14)15)6-10(7-9)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVXMTRMXPWCCV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)C(=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626639
Record name 3,5-Bis(ethoxycarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(ethoxycarbonyl)benzoate

CAS RN

4105-93-5
Record name 3,5-Bis(ethoxycarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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